
Tert-butyl 3-(bromomethyl)-5-chloro-1H-indole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(bromomethyl)-5-chloro-1H-indole-1-carboxylate: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of the tert-butyl group, bromomethyl group, and chloro substituent in this compound makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)-5-chloro-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The indole core can participate in coupling reactions like Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted indoles with various functional groups.
- Oxidized or reduced derivatives of the original compound.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated as a potential lead compound for drug development.
- Used in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of agrochemicals and dyes.
- Applied in the development of new materials with specific properties.
作用机制
The mechanism of action of tert-butyl 3-(bromomethyl)-5-chloro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromomethyl group allows for covalent modification of target proteins, while the indole core can engage in π-π interactions with aromatic residues in proteins.
相似化合物的比较
Tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate: Lacks the chloro substituent, leading to different reactivity and biological activity.
Tert-butyl 3-(chloromethyl)-5-chloro-1H-indole-1-carboxylate: Contains a chloromethyl group instead of a bromomethyl group, affecting its reactivity in substitution reactions.
Tert-butyl 3-(bromomethyl)-5-methyl-1H-indole-1-carboxylate: Contains a methyl group instead of a chloro group, altering its electronic properties and reactivity.
Uniqueness: The combination of the tert-butyl group, bromomethyl group, and chloro substituent in tert-butyl 3-(bromomethyl)-5-chloro-1H-indole-1-carboxylate provides unique reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C14H15BrClNO2 |
|---|---|
分子量 |
344.63 g/mol |
IUPAC 名称 |
tert-butyl 3-(bromomethyl)-5-chloroindole-1-carboxylate |
InChI |
InChI=1S/C14H15BrClNO2/c1-14(2,3)19-13(18)17-8-9(7-15)11-6-10(16)4-5-12(11)17/h4-6,8H,7H2,1-3H3 |
InChI 键 |
QUNOVJADBDBSCW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


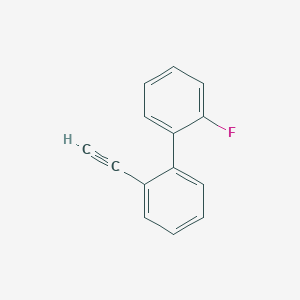
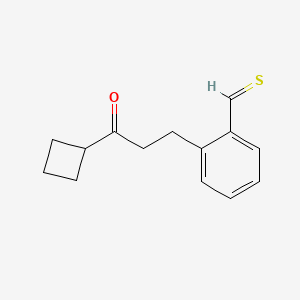
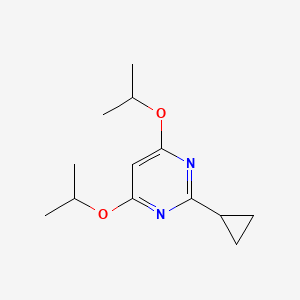
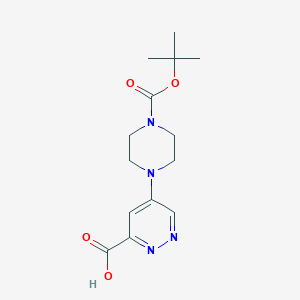
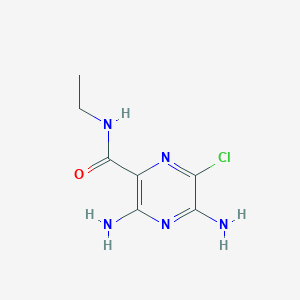
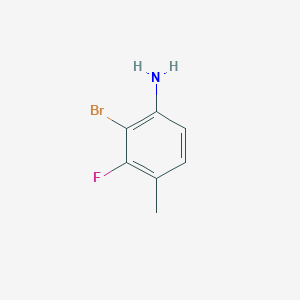


![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)



![1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B13097384.png)
![4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13097388.png)
